Cas no 1028843-04-0 (5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine)

5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine is a heterocyclic compound featuring a pyrazole core substituted with a 2-methylfuran group at the 5-position and an amine moiety at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both furan and pyrazole rings offers opportunities for further functionalization, making it a versatile intermediate in organic synthesis. Its amine group enhances solubility and enables coupling reactions, facilitating the development of biologically active derivatives. The compound's stability and well-defined structure make it suitable for research in medicinal chemistry, particularly in the design of novel heterocyclic scaffolds.
5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine structure
1028843-04-0 structure
Product name:5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine
CAS No:1028843-04-0
MF:C8H9N3O
Molecular Weight:163.176561117172
CID:2144313

5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine 化学的及び物理的性質

名前と識別子

    • 5-(2-methyl-furan-3-yl)-2H-pyrazol-3-ylamine
    • 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine
    • 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine, 5-(2-methyl-3-furanyl)-
    • インチ: 1S/C8H9N3O/c1-5-6(2-3-12-5)7-4-8(9)11-10-7/h2-4H,1H3,(H3,9,10,11)
    • InChIKey: QCYKAHHHXZBTIF-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1C)C1=CC(N)=NN1

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 164
  • トポロジー分子極性表面積: 67.8

5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-42278-5.0g
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
1028843-04-0
5g
$1862.0 2023-06-01
Enamine
EN300-42278-0.25g
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
1028843-04-0
0.25g
$315.0 2023-06-01
Enamine
EN300-42278-2.5g
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
1028843-04-0
2.5g
$1260.0 2023-06-01
Enamine
EN300-42278-10.0g
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
1028843-04-0
10g
$2762.0 2023-06-01
Enamine
EN300-42278-0.1g
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
1028843-04-0
0.1g
$221.0 2023-06-01
Enamine
EN300-42278-1.0g
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
1028843-04-0
1g
$642.0 2023-06-01
Enamine
EN300-42278-0.5g
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
1028843-04-0
0.5g
$501.0 2023-06-01
Enamine
EN300-42278-0.05g
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
1028843-04-0
0.05g
$149.0 2023-06-01

5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine 関連文献

5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamineに関する追加情報

Recent Advances in the Study of 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine (CAS: 1028843-04-0)

5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine (CAS: 1028843-04-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

One of the most notable advancements in the study of 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine is its application in the design of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, leading to the identification of novel analogs with improved selectivity and pharmacokinetic properties. These findings highlight the compound's potential as a starting point for the development of next-generation CDK inhibitors.

In addition to its role in kinase inhibition, 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine has also been investigated for its anti-inflammatory properties. A recent study in the European Journal of Medicinal Chemistry reported that this compound and its derivatives can modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. The study employed in vitro and in vivo models to demonstrate the compound's ability to reduce pro-inflammatory cytokine production, suggesting its potential as a lead compound for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine has also seen significant progress. A 2022 paper in Organic Letters described a novel, scalable synthetic route that improves yield and reduces the use of hazardous reagents. This method involves a one-pot multicomponent reaction, which not only enhances efficiency but also aligns with the principles of green chemistry. Such advancements in synthesis are critical for enabling large-scale production and further pharmacological evaluation of this compound.

Despite these promising developments, challenges remain in the clinical translation of 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine-based therapeutics. Issues such as off-target effects, metabolic stability, and bioavailability need to be addressed through further optimization and preclinical studies. However, the compound's versatile scaffold and demonstrated biological activities make it a valuable candidate for continued research in drug discovery.

In conclusion, 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine (CAS: 1028843-04-0) represents a promising chemical entity with diverse therapeutic potential. Recent studies have elucidated its mechanisms of action, optimized its synthesis, and explored its applications in oncology and inflammation. Future research should focus on overcoming existing limitations and advancing this compound toward clinical development.

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